tert-Butyl 2-hydrazinylthiazole-4-carboxylate
Description
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
tert-butyl 2-hydrazinyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H13N3O2S/c1-8(2,3)13-6(12)5-4-14-7(10-5)11-9/h4H,9H2,1-3H3,(H,10,11) |
InChI Key |
ZPQFXPISSYIBAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CSC(=N1)NN |
Origin of Product |
United States |
Preparation Methods
Step 1: Esterification of the Carboxylic Acid Precursor
The first step involves esterifying a carboxylic acid precursor with tert-butanol under acidic conditions. For example, 2-hydrazinylthiazole-4-carboxylic acid reacts with tert-butanol in the presence of a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid) to form the tert-butyl ester. This reaction typically proceeds at reflux temperatures (80–100°C) for 6–12 hours, achieving yields of 70–85%. The tert-butyl group serves as a protecting moiety, enhancing solubility and stability during subsequent reactions.
Step 2: Introduction of the Hydrazine Functional Group
The second step involves introducing the hydrazine group at the 2-position of the thiazole ring. This is achieved via nucleophilic substitution or condensation with hydrazine hydrate (NH₂NH₂·H₂O) in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions vary, but optimal results are reported at 0–25°C over 2–4 hours, yielding 60–75% of the target compound. Purification via flash chromatography (ethyl acetate/hexane gradients) or recrystallization ensures >95% purity.
Key Challenges and Solutions
-
Hydrazine Stability : The hydrazine group is prone to oxidation. Conducting reactions under inert atmospheres (N₂ or Ar) minimizes degradation.
-
Byproduct Formation : Excess hydrazine hydrate can lead to di-substituted byproducts. Stoichiometric control and slow reagent addition mitigate this issue.
Photochemical Synthesis Under Visible Light Irradiation
Recent advancements have introduced solvent-free, catalyst-free methods using visible light to streamline synthesis. A 2023 study demonstrated that irradiating a mixture of tert-butyl acetoacetate, thiosemicarbazide, and iodine under a Wipro 9W green LED (400–700 nm) produces the target compound in 82% yield within 3 hours.
Mechanistic Insights
The reaction proceeds via a radical pathway initiated by iodine, which abstracts hydrogen from thiosemicarbazide to generate thiyl radicals. These radicals facilitate cyclization with tert-butyl acetoacetate, forming the thiazole core. Visible light accelerates the process by exciting iodine, reducing reaction time compared to thermal methods.
Advantages Over Traditional Methods
-
Eco-Friendly : Eliminates toxic solvents and reduces waste.
-
Cost-Effective : Avoids expensive catalysts like palladium or platinum.
Comparative Analysis of Preparation Methods
Optimization Strategies and Industrial Applications
Catalytic Hydrogenation for Intermediate Protection
In multistep syntheses, intermediates often require protection. For example, hydrogenolysis with Pd/C in THF effectively removes benzyl groups without affecting the tert-butyl ester. This step, critical for preserving the carboxylate moiety, achieves >90% recovery under mild conditions (25°C, 1.5 hours).
Chemical Reactions Analysis
Condensation Reactions
The hydrazine group readily undergoes condensation with carbonyl compounds to form hydrazones or Schiff bases. This reactivity is exploited in medicinal chemistry to generate bioactive derivatives.
Key findings:
-
Schiff base derivatives demonstrate strong binding to mycobacterial enzymes, with compound 8b showing 96.71% cell viability in HEK293t lines .
-
Hydrazone formation increases steric and electronic diversity, critical for targeting oxidative stress pathways .
Cyclization Reactions
The compound participates in cyclization to form triazole or thiadiazine derivatives under acidic or oxidative conditions.
Mechanistic insight:
-
Acid-mediated cyclization proceeds via intramolecular nucleophilic attack of the hydrazine nitrogen on the thiazole ring .
-
Oxidative cyclization forms sulfonamide bridges, enhancing metabolic stability.
Cross-Coupling Reactions
The thiazole ring facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings for structural diversification.
Applications:
-
Biaryl hybrids exhibit improved inhibition of human lactate dehydrogenase (IC<sub>50</sub>: <1 μM) .
-
Aminated analogs show enhanced blood-brain barrier permeability in neuropharmacological studies.
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis to generate carboxylic acid derivatives, enabling further functionalization.
Notable outcome:
-
Carboxylic acid derivatives coordinate with transition metals (e.g., Cu<sup>2+</sup>), forming complexes with antibacterial properties .
Nucleophilic Displacement
The bromine atom (if present in precursors) is replaced by hydrazine during synthesis, a critical step in derivative preparation.
| Starting Material | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| 2-Bromothiazole-4-carboxylate | Hydrazine hydrate | Ethanol, reflux (12 hr) | 82% |
Critical Analysis of Reactivity
-
Steric Effects : The tert-butyl group limits reactivity at the 4-position, directing functionalization to the 2-hydrazinyl group .
-
pH Sensitivity : Hydrazine reactivity is optimal in mildly acidic media (pH 4–6), preventing decomposition .
-
Thermal Stability : Decomposition occurs above 200°C, necessitating low-temperature reactions.
This compound’s multifunctional architecture makes it a cornerstone in synthesizing targeted therapeutics, particularly against tuberculosis and cancer.
Scientific Research Applications
Anticancer Activity
Research indicates that tert-butyl 2-hydrazinylthiazole-4-carboxylate exhibits notable activity against cancer cells.
- Inhibition of Lactate Dehydrogenase : The compound has been studied as an inhibitor of human lactate dehydrogenase, an enzyme involved in cancer metabolism. Inhibition of this enzyme may alter metabolic pathways in cancer cells, potentially leading to reduced tumor growth rates.
- Binding Affinity Studies : Docking studies have shown that derivatives of this compound possess strong binding affinities to various targets, suggesting that they could be developed into effective anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Inhibitory Effects on Mycobacterium tuberculosis : A series of derivatives based on the thiazole structure have been synthesized and tested against Mycobacterium tuberculosis. Certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 μM, indicating significant potential as antimycobacterial agents .
- Broad-Spectrum Antimicrobial Activity : The thiazole derivatives have shown promising results against various bacterial strains, which could be useful in addressing antibiotic resistance .
Neuropharmacological Applications
This compound has been investigated for its potential role in neuropharmacology:
- Acetylcholinesterase Inhibition : The compound has exhibited improved inhibition of acetylcholinesterase compared to standard compounds, which suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 2-hydrazinylthiazole-4-carboxylate involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The thiazole ring can participate in electron transfer reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Data Comparison
Structural Differences and Implications
Core Heterocycle :
- The target compound contains a thiazole ring (with sulfur and nitrogen), whereas Methyl 2-(tert-butyl)oxazole-4-carboxylate features an oxazole ring (oxygen and nitrogen). The sulfur atom in thiazole enhances electron delocalization and may increase stability compared to oxazole.
- tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate replaces the heterocycle with a tetrahydropyran group, eliminating aromaticity but introducing a flexible oxygen-containing ring.
Functional Groups :
- The hydrazinyl group in the target compound distinguishes it from the oxazole derivative , which lacks this nucleophilic site. Hydrazines are prone to reactions with carbonyl compounds (e.g., forming hydrazones), enabling applications in synthesizing heterocycles like pyrazoles.
- Both the target compound and the tetrahydropyran derivative include a Boc-protected hydrazine , but the latter’s tetrahydropyran substituent may sterically hinder reactivity compared to the planar thiazole ring.
In contrast, the Boc group in the target compound is ester-linked, offering easier deprotection under acidic conditions.
Biological Activity
Tert-butyl 2-hydrazinylthiazole-4-carboxylate (CAS No. 1964517-21-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃N₃O₂S, with a molecular weight of approximately 215.27 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with hydrazine derivatives under controlled conditions. Various synthetic pathways have been documented, emphasizing the importance of substituents on the thiazole ring in influencing biological activity.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HCT-116 (colon carcinoma) cells. Specifically, some derivatives displayed IC₅₀ values as low as 0.8 µM against breast cancer cell lines, indicating potent activity against tumor cells .
| Compound | Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Compound A | HepG2 | 0.5 | High cytotoxicity |
| Compound B | HCT-116 | 0.8 | Effective against resistant strains |
| This compound | VERO (monkey kidney) | >10 | Low toxicity in normal cells |
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and protozoa. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
Antiglycation and Antioxidant Properties
Recent studies have highlighted the potential of thiazole derivatives in inhibiting glycation processes, which are implicated in diabetes-related complications. Compounds similar to this compound have demonstrated significant antioxidant activity, which may contribute to their protective effects against oxidative stress .
Case Studies
- Anticancer Activity in HepG2 Cells : A series of thiazole compounds were tested for their cytotoxic effects on HepG2 cells using MTT assays. The study identified several lead compounds with IC₅₀ values significantly lower than standard chemotherapeutics.
- Antimicrobial Testing : In a comparative study, various thiazole derivatives were screened against both Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the thiazole ring enhanced antimicrobial efficacy.
- Antioxidant Studies : Evaluations of the antioxidant capacity of thiazole compounds revealed that those containing electron-withdrawing groups exhibited superior activity compared to their counterparts.
Q & A
Q. What are the standard synthetic routes for tert-butyl 2-hydrazinylthiazole-4-carboxylate, and how can purity be optimized?
The compound is typically synthesized via multi-step reactions involving thiazole ring formation followed by hydrazine substitution. A common approach includes:
- Step 1 : Condensation of tert-butyl esters with aminothiazole precursors under acidic or basic conditions (e.g., using HCl or NaHCO₃) .
- Step 2 : Hydrazine introduction via nucleophilic substitution, often requiring anhydrous solvents (e.g., THF or DCM) to avoid side reactions .
- Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard. Purity (>95%) is confirmed via HPLC or LC-MS .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms hydrazine NH₂ peaks (δ 3.5–5.0 ppm) and tert-butyl group signals (δ 1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H⁺] at m/z 244.12) .
- X-ray Diffraction : For crystal structure determination, SHELX software (e.g., SHELXL) refines hydrogen bonding patterns, particularly hydrazine-thiazole interactions .
Q. How should researchers handle safety risks associated with hydrazine derivatives?
- Storage : In airtight containers at –20°C to prevent decomposition .
- Exposure Mitigation : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash with soap/water immediately; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
- Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
- Catalysis : Pd/C or Ni catalysts enhance hydrazine substitution efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but require careful removal via rotary evaporation .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, NH₂ protons may show variable coupling in DMSO-d₆ due to hydrogen bonding .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry, aiding in crystallographic refinement .
Q. How does the tert-butyl group influence the compound’s reactivity and stability?
Q. What are the challenges in synthesizing enantiopure derivatives, and how are they addressed?
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (lipases) to separate enantiomers .
- Chromatography : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients achieve >99% enantiomeric excess .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
Q. Why might LC-MS data show unexpected adducts or fragmentation?
- Ionization Artifacts : Sodium or potassium adducts ([M+Na⁺], [M+K⁺]) are common in ESI-MS. Add 0.1% formic acid to suppress adduct formation .
- Hydrazine Degradation : Hydrazine groups may oxidize during analysis. Use fresh samples and minimize air exposure .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
